Product packaging for Methylaplysinopsin(Cat. No.:CAS No. 66492-97-5)

Methylaplysinopsin

Cat. No.: B14460088
CAS No.: 66492-97-5
M. Wt: 268.31 g/mol
InChI Key: NPZLCZOPHDKHEZ-UBXUFMGXSA-N
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Description

Significance of Marine Organisms as Sources of Bioactive Metabolites

Marine invertebrates such as sponges, corals, and tunicates, as well as marine microorganisms like bacteria and fungi, are prolific producers of bioactive compounds. nih.govnumberanalytics.com These organisms have developed unique biochemical pathways to synthesize molecules that often serve as chemical defenses against predators, competitors, or pathogens. numberanalytics.com The structural novelty and complexity of these marine-derived compounds are often unmatched by their terrestrial counterparts, making them a promising source for the discovery of new drugs. nih.gov Over the past few decades, research into marine natural products has yielded thousands of novel compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov

Overview of Marine Indole (B1671886) Alkaloids and Their Diverse Biological Activities

Among the various classes of marine natural products, indole alkaloids represent a particularly significant and structurally diverse group. nih.govmdpi.com These compounds are characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov Marine indole alkaloids are derived from the amino acid tryptophan and exhibit a remarkable array of biological activities. nih.govresearchgate.net They have been found to possess cytotoxic, antineoplastic, antimicrobial, antiviral, and anti-inflammatory properties, among others. nih.govnih.gov The unique chemical scaffolds of marine indole alkaloids make them attractive candidates for drug development. nih.gov

Contextualization of Methylaplysinopsin within the Aplysinopsin Class of Compounds

This compound belongs to the aplysinopsin class of marine indole alkaloids. mdpi.com Aplysinopsins are tryptophan-derived natural products first isolated from sponges of the genus Thorecta (formerly Aplysinopsis). mdpi.comscienceopen.com Since their initial discovery, aplysinopsins and their derivatives have been isolated from a variety of marine organisms, including other sponges, corals, a sea anemone, and a nudibranch. mdpi.commdpi.com The basic structure of aplysinopsins consists of an indole moiety linked to an imidazolidinone ring. mdpi.com The structural diversity within this class arises from variations in substitution patterns on both the indole and imidazolidinone rings, as well as the geometry of the exocyclic double bond. mdpi.com this compound is characterized by the presence of methyl groups on the imidazolidinone ring. mdpi.com The aplysinopsin class of compounds has attracted considerable interest due to their wide range of biological activities, including neuromodulatory, anticancer, antiplasmodial, and antimicrobial effects. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N4O B14460088 Methylaplysinopsin CAS No. 66492-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66492-97-5

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-methyliminoimidazol-4-ol

InChI

InChI=1S/C15H16N4O/c1-16-15-18(2)13(14(20)19(15)3)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,20H,1-3H3/b10-8+,16-15?

InChI Key

NPZLCZOPHDKHEZ-UBXUFMGXSA-N

Isomeric SMILES

CN=C1N(C(=C(N1C)O)/C=C/2\C=NC3=CC=CC=C32)C

Canonical SMILES

CN=C1N(C(=C(N1C)O)C=C2C=NC3=CC=CC=C32)C

Origin of Product

United States

Natural Occurrence and Isolation of Methylaplysinopsin

Identification in Marine Sponges

The isolation of methylaplysinopsin and its parent compounds is a multi-step process that typically involves the collection of the sponge, followed by extraction with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the individual chemical constituents. The structure of the isolated compounds is subsequently determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound was first reported from a sponge collected on the Great Barrier Reef, which was identified as Aplysinopsis reticulata. This discovery marked the initial identification of this specific derivative within the growing family of aplysinopsin alkaloids.

The foundational compound of this chemical family, aplysinopsin, was first isolated from the sponge Thorecta aplysinopsis. This sponge is the namesake for the entire class of related indole (B1671886) alkaloids. While it is the definitive source of aplysinopsin, the specific isolation of its methylated derivative, this compound, from this particular species is not as prominently documented in scientific literature.

In 1977, bioassay-guided fractionation of extracts from the marine sponge Verongia spengelii led to the isolation of aplysinopsin. nih.gov This sponge is a known producer of aplysinopsin-type compounds, contributing to the understanding of the distribution of these alkaloids in the Caribbean.

A specimen of Dercitus sp., collected from the waters of Belize, was found to contain this compound. A 1980 study by Djura and Faulkner detailed the metabolites of this marine sponge, contributing to the list of known natural sources for this compound. acs.org

The genus Hyrtios is recognized as a source of diverse bioactive natural products, including various indole alkaloids. While comprehensive reviews list Hyrtios erecta as a source of the broader aplysinopsin class of compounds, specific studies detailing the isolation of this compound itself from this sponge are not extensively cited.

The Caribbean sponge Smenospongia aurea has been identified as a source of this compound. Research published in 1980 on the chemical constituents of this sponge, collected in Jamaica, reported the presence of several indole-containing metabolites. umt.eduacs.org Subsequent reviews have specifically cited this work in identifying S. aurea as a source of this compound.

Summary of Findings

The following table summarizes the key findings regarding the isolation of this compound and the parent compound Aplysinopsin from the specified marine sponges.

CompoundSponge SpeciesLocationKey Findings / Reference
This compound Aplysinopsis reticulataGreat Barrier Reef, AustraliaIdentified as a natural product with effects on serotonergic neurotransmission.
Aplysinopsin Thorecta aplysinopsisNot SpecifiedThe first isolation of the parent compound, giving the class its name.
Aplysinopsin Verongia spengeliiNot SpecifiedIsolated via bioassay-guided fractionation for tumor inhibitory agents. nih.gov
This compound Dercitus sp.BelizeIdentified as a metabolite of this deep water marine sponge. acs.org
Aplysinopsins Hyrtios erectaNot SpecifiedThis genus is known to produce aplysinopsin-class compounds.
This compound Smenospongia aureaJamaicaIsolated as one of several indole alkaloids from this Caribbean sponge. umt.eduacs.org

Detection in Scleractinian Corals

The distribution of this compound and related aplysinopsin compounds is not limited to sponges; they have been identified in numerous species of scleractinian corals across different geographical regions, from the Mediterranean Sea to the Indo-Pacific. mdpi.com

Astroides calycularis

The Mediterranean anthozoan Astroides calycularis was one of the first scleractinian corals in which aplysinopsin-type compounds were detected. nih.govmdpi.com Research on this species has led to the isolation of various aplysinopsin derivatives, contributing to the understanding of the chemical diversity within this class of compounds.

Leptopsammia pruvoti

Following its discovery in Astroides calycularis, the presence of aplysinopsins was also reported in another Mediterranean scleractinian coral, Leptopsammia pruvoti. mdpi.com This finding suggested a wider distribution of these compounds within the corals of this geographic region.

Tubastraea coccinea

Investigations into the chemical constituents of the Indo-Pacific coral Tubastraea coccinea, commonly known as the orange cup coral, have also revealed the presence of aplysinopsins. nih.govmdpi.comsi.edu The nudibranch Phestilla melanobrachia, which exclusively feeds on T. coccinea, also contains these compounds, suggesting their transfer through the food chain. mdpi.com

Tubastraea aurea

The sun coral, Tubastraea aurea, is another scleractinian species from the Indo-Pacific region that has been found to contain aplysinopsin-type alkaloids. mdpi.commdpi.comuwi.edu An ethanol (B145695) extract of T. aurea showed that aplysinopsin was present at a concentration of 1.2 mg/g of the polyp's wet weight. mdpi.com

Dendrophyllia sp.

Aplysinopsin derivatives have been isolated from the scleractinian coral Dendrophyllia sp. collected in the Philippines. nih.govnih.govmdpi.com Notably, 6-bromo-4′-demethyl-3′-N-methylaplysinopsin was isolated from this species. nih.gov

Tubastraea faulkneri

The Australian scleractinian coral Tubastraea faulkneri has been a source for the isolation of several aplysinopsin compounds. nih.govnih.govmdpi.com Studies of its chemical composition have identified a range of these alkaloids. mdpi.com

Summary of Scleractinian Corals Containing this compound and its Analogs

Coral SpeciesGeographic RegionNotable Findings
Astroides calycularisMediterranean SeaOne of the first corals found to contain aplysinopsins. nih.govmdpi.com
Leptopsammia pruvotiMediterranean SeaConfirmed wider distribution of aplysinopsins in Mediterranean corals. mdpi.com
Tubastraea coccineaIndo-PacificAplysinopsins are present and transferred to predators like the nudibranch Phestilla melanobrachia. nih.govmdpi.com
Tubastraea aureaIndo-PacificContains aplysinopsin at approximately 1.2 mg/g of wet polyp tissue. mdpi.com
Dendrophyllia sp.Indo-Pacific (Philippines)Source of various aplysinopsin derivatives, including brominated forms. nih.govmdpi.com
Tubastraea faulkneriIndo-Pacific (Australia)Found to contain a variety of aplysinopsin compounds. nih.govmdpi.com

Occurrence in Other Marine Organisms

Aplysinopsin-type compounds have been isolated from sea anemones. nih.govsemanticscholar.org For instance, aplysinopsins have been identified in the sea anemone Radianthus kuekenthali, found in Japan. nih.gov In some cases, these compounds may play a role in symbiotic relationships, such as between anemones and anemone fish. semanticscholar.org

Nudibranchs, a group of soft-bodied marine gastropod mollusks, are also known to contain aplysinopsin compounds. nih.govsemanticscholar.org These sea slugs often acquire chemical compounds from their dietary sources, which can include sponges and corals that produce these alkaloids. rsc.org

The mollusk Phestilla melanobrachia, a type of nudibranch, has been found to contain aplysinopsin derivatives, specifically 2′-de-N-methylaplysinopsin. nih.govsemanticscholar.org This species feeds exclusively on corals of the genus Tubastraea, such as Tubastrea coccinea. semanticscholar.orgmdpi.com Research has shown that the nudibranch selectively retains certain metabolites from the coral it consumes. mdpi.com For example, while both the mollusk and the coral contain 2′-de-N-methylaplysinopsin, other related compounds were found exclusively in the coral. mdpi.com There are different color forms of Phestilla melanobrachia, including orange and black, which feed on various corals within the Dendrophylliidae family. wikipedia.orgresearchgate.net

Geographical Distribution of Producing Organisms

Aplysinopsins and their derivatives are widely distributed geographically, having been reported in marine organisms from the Pacific, Indonesian, Caribbean, and Mediterranean regions. nih.govsemanticscholar.orgmdpi.com The distribution is tied to the location of the source organisms.

Below is a table summarizing the geographical locations where organisms producing aplysinopsin-type compounds have been found.

Organism TypeSpecies (example)Compound (example)Geographical Location
SpongeAplysinopsis reticulataThis compoundGreat Barrier Reef, Australia
SpongeDercitus sp.2′-de-N-methylaplysinopsinCaribbean
CoralTubastraea tagusensis6-bromo-2′-de-N-methylaplysinopsinNot Specified in sources
CoralTubastrea coccinea2′-de-N-methylaplysinopsinHawaii
CoralDendrophyllia sp.6-bromo-4'-demethyl-3'-N-methylaplysinopsinPhilippines
Sea AnemoneRadianthus kuekenthaliAplysinopsinJapan
MolluskPhestilla melanobrachia2′-de-N-methylaplysinopsinPhilippines

Chemical Synthesis and Analogues of Methylaplysinopsin

Early Synthetic Methodologies for Aplysinopsin Scaffolds

The foundational chemical structure of aplysinopsins consists of an indole (B1671886) ring linked to an imidazolidinone moiety through a methylidene bridge. researchgate.net Early and common synthetic approaches to the aplysinopsin framework are centered on the direct condensation of these two key heterocyclic components. researchgate.netingentaconnect.com

Several methods have been reported, primarily involving the reaction of an appropriately substituted indole-3-carboxaldehyde (B46971) with a five-membered imidazolidinone ring, such as creatinine (B1669602) or its derivatives. mdpi.comresearchgate.net The conditions for this condensation vary, including:

Thermal fusion: Heating the reactants together without a solvent. mdpi.com

Acid-catalyzed condensation: Refluxing the reactants in acetic acid with a base like sodium acetate. mdpi.com

Base-catalyzed condensation: Boiling the reactants in the presence of a base such as piperidine (B6355638). mdpi.com

Alternative early strategies also explored the use of different heterocyclic precursors. One such method involves the reaction of amines with (4Z)-4-[(1H-indol-3-yl)-methylene]-1,3-oxazol-5(4H)-ones, which can be transformed into the desired imidazolone (B8795221) derivatives. mdpi.comresearchgate.net These initial methodologies established a reliable, albeit sometimes low-yielding, pathway to the basic aplysinopsin skeleton, paving the way for more refined synthetic strategies.

Convergent Synthesis Approaches

The indole portion of the molecule, typically an indole-3-carboxaldehyde, is a critical starting material. nih.gov These aldehydes are often substituted on the indole ring to produce various analogues. While many simple indole-3-carboxaldehydes are commercially available, substituted versions frequently require custom synthesis. nih.gov Standard indole synthesis methodologies, such as the Batcho-Leimgruber indole synthesis or Vilsmeier-Haack formylation of a substituted indole, are commonly used to prepare the required precursors. core.ac.uk For instance, a series of N-benzylindole-3-carboxaldehydes were synthesized by reacting indole-3-carboxaldehyde with benzyl (B1604629) halides under phase-transfer catalytic conditions. nih.gov

The imidazolidinone core is the second key building block. researchgate.net Creatinine (2-amino-1-methyl-2-imidazolin-4-one) is a common and readily available starting material for this moiety. nih.gov To create analogues with different substitution patterns on the imidazolidinone ring, creatinine can be selectively alkylated. nih.govsci-hub.se For example, 2-imino-1,3-dimethylimidazolidin-4-one (B8756181) and 3-ethyl-2-imino-1-methylimidazolidin-4-one are synthesized through the methylation or ethylation of creatinine, respectively, often using an alkyl iodide like iodomethane. nih.govsci-hub.se This allows for the systematic modification of the nitrogen atoms on the imidazolidinone ring, a key factor in tuning the properties of the final aplysinopsin analogue. nih.gov

The final and crucial step in the convergent synthesis is the coupling of the indole aldehyde with the imidazolidinone ring. researchgate.net This transformation is typically achieved through a condensation reaction, where the aldehyde group of the indole reacts with the active methylene (B1212753) group at the C-5 position of the imidazolidinone. mdpi.comsci-hub.se This reaction is often base-catalyzed, with piperidine in acetic acid being a common reagent system to promote the formation of the exocyclic double bond that links the two heterocyclic systems. mdpi.comsci-hub.se The stereochemical outcome of this condensation typically favors the formation of the more thermodynamically stable E-isomer, although Z-isomers can also be formed and isolated. mdpi.comsemanticscholar.org

Specific Synthetic Routes for Methylaplysinopsin and its Analogues

The general convergent strategy provides a robust platform for the targeted synthesis of this compound and a wide array of its analogues.

The most direct and widely used method for synthesizing this compound and its derivatives is the condensation of a substituted or unsubstituted indole-3-carboxaldehyde with an N-alkylated 2-imino-imidazolidin-4-one. mdpi.comnih.gov Aplysinopsin itself is synthesized by condensing indole-3-carboxaldehyde with N-methylcreatinine. sci-hub.se

To generate diverse analogues, various substituted indole-3-carboxaldehydes (e.g., 5-bromo-, 5-fluoro-, or 5,6-dichloro-indole-3-carboxaldehyde) are reacted with different imidazolidinone partners, such as creatinine, 2-imino-1,3-dimethyl-imidazolidin-4-one, or 2-imino-1-methyl-3-ethylimidazolidin-4-one. mdpi.comnih.gov These reactions allow for systematic variation at multiple points on the aplysinopsin scaffold, including the indole ring (positions R4, R5) and the imidazolidinone nitrogens (positions R1, R3). nih.gov

The table below summarizes the synthesis of several aplysinopsin analogues via this condensation methodology.

Indole AldehydeImidazolidinone ReactantResulting Aplysinopsin AnalogueReference
Indole-3-carboxaldehydeN-MethylcreatinineAplysinopsin sci-hub.se
5-Bromo-1H-indole-3-carboxaldehydeCreatinine5-Bromo-4′-de-N-methylaplysinopsin mdpi.com
5-Fluoro-1H-indole-3-carboxaldehyde2-Imino-1,3-dimethyl-imidazolidin-4-one5-Fluoroaplysinopsin mdpi.com
5,6-Dichloro-1H-indol-3-yl)methylene2-Imino-1,3-dimethylimidazolidin-4-one(E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one nih.gov

Synthesis from Dimethyl Guanidine (B92328) Hydrochloride

An alternative method for the synthesis of aplysinopsin, a closely related precursor to this compound, utilizes dimethyl guanidine hydrochloride. mdpi.com This process begins with the reaction of dimethyl guanidine hydrochloride with glyoxal, which results in the formation of 2-(dimethylamino)-1,5-dihydro-4H-imidazol-4-one. mdpi.com

This intermediate is then subjected to a base-catalyzed reaction with indole-3-carboxaldehyde to yield (Z)-5-((1H-indol-3-yl)methylene)-2-(dimethylamino)-1,5-dihydro-4H-imidazol-4-one. mdpi.com The final steps to obtain aplysinopsin involve methylation with methyl iodide, followed by basic hydrolysis. mdpi.com This synthetic route provides a viable pathway to the core structure, which can be further modified to produce this compound.

Approaches from 4-[(1H-indol-3-yl)-methylene]-1,3-oxazol-5(4H)-ones

A notable and efficient approach for synthesizing aplysinopsin analogues involves the use of 4-[(1H-indol-3-yl)-methylene]-1,3-oxazol-5(4H)-ones as starting materials. nih.govresearchgate.net In this method, the Z-isomers of these oxazolones are reacted with primary amines. nih.govresearchgate.net This reaction, when carried out under reflux conditions in solvents like dimethylformamide or ethylene (B1197577) glycol, leads to the formation of imidazolone derivatives, which are analogues of aplysinopsin. nih.govresearchgate.net This approach is significant as it allows for the introduction of various substituents on the imidazolone ring, facilitating the creation of a diverse library of aplysinopsin analogues for further study. nih.gov

The synthesis of the precursor oxazol-5(4H)-ones can be achieved through the Erlenmeyer reaction, which involves the cyclocondensation of 2-(acylamino)acetic acids with aldehydes in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate. semanticscholar.org

Stereochemical Considerations in Synthesis (E/Z Isomerism)

The synthesis of this compound and its analogues necessitates careful consideration of stereochemistry, specifically E/Z isomerism around the exocyclic double bond. uou.ac.in This type of isomerism arises due to restricted rotation around the carbon-carbon double bond, and the substituents on each carbon of the double bond determine the configuration. solubilityofthings.com

The E/Z nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the priority of a substituent is determined by its atomic number. savemyexams.comnumberanalytics.com

Z-isomer: If the higher priority groups on each carbon of the double bond are on the same side, the configuration is designated as Z (from the German zusammen, meaning together). uou.ac.insavemyexams.com

E-isomer: If the higher priority groups are on opposite sides, the configuration is designated as E (from the German entgegen, meaning opposite). uou.ac.insavemyexams.com

In the context of this compound synthesis, the reaction conditions can influence the resulting isomeric ratio. For instance, the condensation reaction of an appropriate 3-formylindole with an imidazolidinone can yield either the Z or E isomer, and their relative stability and interconversion can be affected by factors such as solvent and temperature. nih.gov The configuration of the final products and intermediates is typically determined using spectroscopic methods like 1H-NMR and 13C-NMR. researchgate.net

Development of Libraries of Aplysinopsin Analogues for Research

The development of libraries of aplysinopsin analogues is a crucial area of research aimed at exploring the structure-activity relationships (SAR) of this class of compounds. scribd.comnih.gov By systematically modifying the aplysinopsin scaffold, researchers can investigate how changes in chemical structure affect biological activity, leading to the identification of more potent and selective compounds. olemiss.educore.ac.uk

These libraries are often synthesized by varying the substitution patterns on both the indole ring and the imidazolidinone moiety. core.ac.uk For example, different indole aldehydes can be condensed with a range of differentially alkylated 2-imino-imidazolidin-4-ones to generate a diverse set of analogues. nih.gov

Table 1: Examples of Aplysinopsin Analogue Modifications and Their Research Focus

Modification AreaExample of ChangeResearch Focus
Indole Ring Bromination at various positions (C-4, C-5, C-6, C-7)Investigate effects on binding affinity to serotonin (B10506) receptors and MAO inhibition. olemiss.edu
Imidazolidinone Moiety N-methylation or N-ethylation at different positionsExplore selectivity for different serotonin receptor subtypes. nih.gov
Indole Ring Insertion of sulphonamide moietiesStudy effects on cholinesterases and BACE-1 for potential Alzheimer's disease applications. nih.gov
General Scaffold Creation of N-benzyl aplysinopsin analoguesEvaluate potential as anticancer agents. nih.gov

The biological evaluation of these analogue libraries has revealed promising leads for various therapeutic areas. For instance, certain brominated analogues have shown high affinity for serotonin receptors, while others have demonstrated potent and selective inhibition of monoamine oxidase (MAO). olemiss.edu The data gathered from screening these libraries is essential for designing new compounds with improved pharmacological profiles. scribd.comolemiss.edu

Structure Activity Relationship Sar Studies of Methylaplysinopsin and Analogues

Influence of Indole (B1671886) Ring Modifications

The indole ring, a core component of the methylaplysinopsin scaffold, plays a significant role in its binding affinity and receptor selectivity. Modifications to this part of the molecule, particularly through halogenation, have been a key focus of SAR studies.

Bromination Patterns and Their Impact on Binding Affinity

The position and number of bromine atoms on the indole ring significantly affect the binding affinity of this compound analogs. researchgate.net

Position C-6: Bromination at the C-6 position of the indole ring has been shown to increase binding properties. mdpi.com In a study of aplysinopsins from the Jamaican sponge Smenospongia aurea, 6-bromoaplysinopsin demonstrated the highest affinity for the 5-HT2C receptor, with a Ki value comparable to that of serotonin (B10506) itself. nih.gov

Positions C-4 and C-5: Research has also indicated that bromination at the C-4 and C-5 positions can lead to greater binding affinities, with some analogs showing Ki values as low as 35nM. researchgate.net

Dibromination: The natural product 5,6-dibromo-2′-dethis compound is an example of an analog with bromine atoms at both the C-5 and C-6 positions. semanticscholar.orgmdpi.com

Halogen Substitution Effects on Receptor Selectivity

The type and placement of halogen atoms on the indole ring are crucial determinants of selectivity between different serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors. nih.gov

Favoring 5-HT2A: Analogs with a 6-fluoro substituent or those that are unhalogenated tend to show a preference for the 5-HT2A receptor. nih.gov

Favoring 5-HT2C: Conversely, the presence of larger halogens like chlorine or bromine at the C-6 position favors interaction with the 5-HT2C receptor. nih.gov For instance, 6-bromo-2′-de-N-methylaplysinopsin displays a significant 40-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor. diva-portal.orgresearchgate.netmdpi.com

Dihalogenation for Enhanced Selectivity: The introduction of a second halogen can further enhance selectivity. The compound (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one, with chlorine atoms at both C-5 and C-6, exhibited an approximately 2100-fold selectivity for the 5-HT2C receptor. researchgate.netnih.gov This high selectivity is attributed to a more than three-fold increase in affinity for the 5-HT2C receptor compared to its 6-chloro counterpart, without a corresponding increase in affinity for 5-HT1A or 5-HT2A receptors. nih.gov

Role of Imidazolidinone Ring Variations

Modifications to the imidazolidinone ring (Ring C) are as critical as those to the indole ring in determining the pharmacological profile of this compound analogs.

Number and Position of N-Methylation

The methylation pattern on the nitrogen atoms of the imidazolidinone ring is a key factor influencing biological activity.

Importance for MAO Inhibition: Studies have shown that N-methylation of the imidazolidinone moiety is important for monoamine oxidase (MAO) inhibitory activity. core.ac.uk Di-N-methylated analogs generally display more significant activity at both MAO-A and MAO-B compared to mono-N-methylated or non-methylated compounds. core.ac.uk

Impact of R1, R3-Alkylation on Serotonin Receptor Selectivity

The combined alkylation at the R1 and R3 positions of the imidazolidinone ring is a major factor controlling selectivity for 5-HT2A or 5-HT2C receptors. nih.gov

Essential for Affinity: Alkylation at the R3-position is critical for affinity to all three tested serotonin receptor subtypes (5-HT1A, 5-HT2A, and 5-HT2C). nih.gov The absence of an alkyl group at this position results in a significant loss of affinity, likely because it reduces the probability of protonating a nearby nitrogen atom that is thought to interact with a conserved aspartic acid residue in the receptors. nih.gov

Controlling Selectivity: When the 1 and 3 positions of the imidazolidinone ring are alkylated, the selectivity for either the 5-HT2A or 5-HT2C subtype can be effectively controlled by the nature of the halogenation at position 6 of the indole ring. nih.gov

Effects of Higher Alkyl Groups in Ring C

The introduction of alkyl groups larger than methyl on the imidazolidinone ring also influences the activity of this compound analogs.

Increased Binding Properties: The length of the alkyl chain at the R2 position has been found to increase the binding properties of these compounds. mdpi.com

Known Analogs: An aplysinopsin analog featuring higher alkyl groups in ring C is known to exist naturally. mdpi.comnih.gov

Data Tables

Table 1: Influence of Indole Ring Modifications on Serotonin Receptor Binding

Compound/ModificationReceptor Subtype(s)Effect on Binding/SelectivityReference(s)
6-Bromoaplysinopsin5-HT2CHigh affinity, similar to serotonin. nih.gov
6-Bromo-2′-de-N-methylaplysinopsin5-HT2C over 5-HT2A~40-fold selectivity for 5-HT2C. diva-portal.orgresearchgate.netmdpi.com
6-Fluoro or Unhalogenated Analogs5-HT2APreferential binding to 5-HT2A. nih.gov
6-Chloro or 6-Bromo Analogs5-HT2CPreferential binding to 5-HT2C. nih.gov
5,6-Dichloro Analog5-HT2C~2100-fold selectivity for 5-HT2C. researchgate.netnih.gov
C-4 and C-5 BrominationNot specifiedGreater binding affinities (Ki as low as 35nM). researchgate.net

Table 2: Influence of Imidazolidinone Ring Modifications

ModificationTargetEffectReference(s)
Di-N-methylationMAO-A and MAO-BImportant for inhibitory activity. core.ac.uk
R1-Methylation5-HT2A ReceptorFacilitates binding. mdpi.com
R3-Alkylation5-HT1A, 5-HT2A, 5-HT2C ReceptorsCritical for binding affinity. nih.gov
R1, R3-Alkylation5-HT2A/2C ReceptorsControls selectivity in combination with indole halogenation. nih.gov
Increased R2-Alkyl Chain LengthNot specifiedIncreased binding properties. mdpi.com

Significance of the C-8-C-1′ Double Bond Configuration

The presence and configuration of the C-8-C-1′ double bond are crucial determinants of the biological activity of aplysinopsin analogues. mdpi.comnih.govresearchgate.net Aplysinopsins containing this double bond can exist as two geometric isomers, (E) and (Z). nih.gov Generally, the (Z)-isomers are less abundant in nature than their (E)-counterparts. nih.gov

Studies have demonstrated that the presence of the C-8–C-1′ double bond is a key factor for certain biological activities, such as antiplasmodial effects. mdpi.com For instance, aplysinopsin derivatives possessing this double bond have shown activity against Plasmodium falciparum, while analogues with a single bond at this position (dihydroaplysinopsins) were inactive. mdpi.com In contrast, dihydroaplysinopsins were found to induce active swimming behavior in fish at a concentration of 10⁻⁶M, whereas aplysinopsins with the double bond caused a "seesawing" movement at the same concentration. mdpi.com The stereochemistry of this double bond was determined to be (E) for 6-bromo-2′-de-N-methylaplysinopsin by comparing its ¹³C NMR data with literature values for both diastereomers. acs.org

Specific Analogues and Their Enhanced Bioactivities

6-Bromo-2′-de-N-methylaplysinopsin is a notable analogue that demonstrates significant selectivity for the serotonin 5-HT2C receptor subtype over the 5-HT2A subtype. mdpi.comnih.govdiva-portal.org This compound, isolated from the Jamaican sponge Smenospongia aurea, exhibits a more than 40-fold higher affinity for the 5-HT2C receptor. nih.govdiva-portal.org Although its affinity for the 5-HT2C receptor is relatively low (2.3 μM), its selectivity is a key finding, as distinguishing between the closely related 5-HT2A and 5-HT2C receptors with small molecules is a challenge. nih.gov SAR studies have indicated that bromination at the 6-position of the indole ring enhances selectivity for the 5-HT2C receptor. mdpi.comnih.gov This analogue has also been found to inhibit the antimalarial target plasmepsin II and shows selective inhibitory activity against neuronal nitric oxide synthase (nNOS). mdpi.commdpi.com

Table 1: Bioactivity of 6-Bromo-2′-de-N-methylaplysinopsin

Biological Target Activity/Affinity Selectivity Citation
5-HT2C Receptor 2.3 μM (K_i) >40-fold over 5-HT2A nih.gov
5-HT2A Receptor Low affinity N/A nih.gov
Plasmepsin II IC₅₀ 53 μM (FRET), 66 μM (FP) N/A mdpi.com
Neuronal Nitric Oxide Synthase (nNOS) 100% inhibition at 125 μg/mL Selective over iNOS mdpi.com
Plasmodium falciparum IC₅₀ 1.1 μg/mL >4.3 (Selectivity Index) mdpi.com

Research into the modification of the aplysinopsin scaffold has revealed that substitution at the C-5 position of the indole ring can lead to potent and selective inhibitors of monoamine oxidase A (MAO-A). olemiss.educore.ac.uk One study found that C-5 substituted compounds had potent and selective inhibitory activity at MAO-A. olemiss.edu Further SAR studies on a series of fifty aplysinopsin analogues indicated that bromination at the C-5 or C-6 position, in conjunction with multiple N-methylations, is crucial for high MAO-A potency and selectivity. nih.gov For example, one of the most active compounds, which was brominated at C-6 and methylated at N-2' and N-4', demonstrated strong inhibitory activity at MAO-A with an IC₅₀ of 5.6 nM and a selectivity index of 80.24. olemiss.edunih.gov Generally, substitution at the C-5 position with various groups is a recognized strategy for enhancing the MAO-B inhibitory potency of the related isatin (B1672199) scaffold. nih.govmdpi.com

Table 2: MAO-A Inhibition by Substituted Aplysinopsin Analogues

Compound Substitution Pattern MAO-A IC₅₀ Selectivity Index (MAO-B/MAO-A) Citation
Compound 54 C-6 Bromo, N-2' & N-4' Methyl 0.0056 µM (5.6 nM) 80.24 olemiss.edunih.gov
C-5 Substituted Analogues (general) Bromination at C-5 Potent Inhibition High Selectivity nih.gov

The introduction of an N-benzyl group to the aplysinopsin structure has been explored as a strategy to modulate receptor binding affinities. olemiss.educore.ac.uk Synthesis and evaluation of a library of N-benzyl aplysinopsin analogues revealed that these compounds possess moderate nanomolar-level affinities for both the 5-HT2B and 5-HT2C receptor subtypes. olemiss.edu Initial studies on a broader library of aplysinopsin analogues had already shown a high affinity for 5-HT2B and 5-HT2C receptors, with a general selectivity for 5-HT2B over 5-HT2C. olemiss.educore.ac.uk The N-benzyl analogues continue this trend, demonstrating that this particular modification is well-tolerated for binding to these serotonin receptor subtypes. olemiss.edu These N-benzyl derivatives have also been investigated for other biological activities, including potential anticancer properties. mdpi.comresearchgate.netmdpi.com

Table 3: Receptor Affinities of N-Benzyl Aplysinopsin Analogues

Receptor Subtype Affinity Citation
5-HT2B Moderate Nanomolar olemiss.edu
5-HT2C Moderate Nanomolar olemiss.edu

Mechanistic Studies of Biological Activities of Methylaplysinopsin

Neuromodulatory Activities and Serotonergic System Interactions

Methylaplysinopsin, a marine-derived natural product, demonstrates significant interactions with the serotonergic system, positioning it as a compound of interest for its neuromodulatory potential. nih.gov Its mechanisms of action primarily involve the inhibition of monoamine oxidase (MAO) and the modulation of serotonin (B10506) transporters. nih.govtandfonline.comfrontiersin.org

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgmdpi.comebsco.com The inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain. scirp.org this compound has been identified as a potent inhibitor of MAO, with a particular selectivity for the MAO-A isoform. nih.govtandfonline.com

This compound exhibits reversible inhibitory activity against MAO-A. tandfonline.com This characteristic is significant because reversible inhibitors can be displaced from the enzyme by substrates like tyramine, potentially reducing the risk of the "cheese effect," a hypertensive crisis that can occur with irreversible MAOIs when certain foods are consumed. frontiersin.org The inhibition of MAO-A by this compound is concentration-dependent. nih.gov MAO-A is the primary enzyme responsible for breaking down serotonin. wikipedia.orgmdpi.com

Kinetic studies have quantified the inhibitory potency of this compound. One study reported a Ki value of 0.2 µmol/L for the inhibition of MAO-A when serotonin was used as the substrate. The Ki value represents the inhibitor concentration required to produce half-maximum inhibition, with lower values indicating greater potency.

Table 1: Inhibitory Potency of this compound against MAO-A

ParameterValueSubstrate
Ki0.2 µmol/LSerotonin

The inhibitory effect of this compound on MAO-A has been observed across a wide range of concentrations, typically from 0.1 to 100 μM. This demonstrates a dose-dependent relationship where increasing concentrations of this compound lead to a greater degree of MAO-A inhibition. nih.gov

In addition to its effects on MAO, this compound also influences the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. mdpi.comwikipedia.org

Research has shown that this compound acts as an inhibitor of the neuronal uptake of [3H]-serotonin into cerebral cortical synaptosomes. nih.gov Synaptosomes are isolated nerve terminals that provide a model system for studying neurotransmitter uptake. nih.gov The potency of this compound in this regard has been found to be comparable to that of imipramine, a well-known tricyclic antidepressant that also functions by inhibiting serotonin reuptake. nih.govnih.govwikipedia.orgdrugbank.com This inhibition of serotonin reuptake leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. wikipedia.org

Table 2: Comparative Potency of Serotonin Uptake Inhibition

CompoundActivityModel System
This compoundInhibitor of [3H]-Serotonin UptakeCerebral Cortical Synaptosomes
ImipramineInhibitor of [3H]-Serotonin UptakeCerebral Cortical Synaptosomes

Serotonin Receptor Binding

This compound and its analogs exhibit a complex interaction profile with serotonin receptors.

Weak Displacement of [3H]-Serotonin Specific Binding

Studies have indicated that this compound is a weak inhibitor of the neuronal uptake of [3H]-serotonin. nih.gov In displacement assays, it has shown the ability to displace [3H]-serotonin specific binding, albeit with relatively low potency. For instance, an IC50 value of 160 μM has been reported for hippocampal membranes and 66 μM for crude brain homogenates. This suggests a modest affinity for the serotonin transporter or other serotonin binding sites.

Affinity for Serotonin Receptor Subtypes

Further investigations have revealed that this compound and its derivatives interact with various serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. semanticscholar.orgnih.gov The affinity for these subtypes varies, leading to a complex pharmacological profile. Some analogs have demonstrated high affinity for 5-HT2B and 5-HT2C receptor subtypes. core.ac.ukresearchgate.net

Certain analogs of this compound, such as 6-bromoaplysinopsin and 6-bromo-2'-de-N-methylaplysinopsin, have been found to display high-affinity antagonist binding for 5-HT2C and 5-HT2A serotonin receptors. semanticscholar.orgdiva-portal.org This antagonistic activity at key serotonin receptor subtypes underscores the potential for these compounds to significantly modulate serotonergic signaling.

The selectivity of this compound analogs for different 5-HT receptor subtypes is a critical aspect of their pharmacological characterization. For example, 6-bromo-2'-de-N-methylaplysinopsin has been shown to exhibit approximately 40-fold selectivity for 5-HT2C receptors over 5-HT2A receptors. semanticscholar.org In contrast, N-3'-ethylaplysinopsin did not show significant selectivity for either of these receptors. semanticscholar.org Other studies have highlighted selectivity for 5-HT2B over 5-HT2C. core.ac.ukresearchgate.net The type and position of halogenation on the indole (B1671886) ring, along with alkylation of the imidazolidinone ring in synthetic derivatives, have been identified as crucial factors in determining selectivity between 5-HT2A and 5-HT2C receptors. nih.gov For instance, 6-chloro or 6-bromo derivatives tend to favor interactions with 5-HT2C over 5-HT2A receptors. nih.gov

Interactive Table: Receptor Selectivity of Aplysinopsin Analogs

Compound5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)Selectivity (Fold)Reference
6-bromo-2'-de-N-methylaplysinopsin>100,00046~2100 (for a synthetic analog) nih.gov
6-bromoaplysinopsin (synthetic)2,0003306.1 (5-HT2A/5-HT2C) nih.gov
6-bromoaplysinopsin (natural)Not Detected2,200- nih.gov

Effects on Other Neurotransmitter Systems

The influence of this compound extends beyond the serotonergic system. It has been reported to be a short-acting inhibitor of monoamine oxidase (MAO) activity, with a greater potency for serotonin as a substrate. nih.gov This inhibition of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters, can lead to increased brain concentrations of serotonin. nih.gov Furthermore, some studies have investigated the effects of related compounds on norepinephrine uptake and release. While specific data on this compound's direct interaction with norepinephrine transporters is limited in the provided context, the broader class of indole alkaloids has been studied for its effects on various neurotransmitter systems, including norepinephrine. frontiersin.org The inhibition of norepinephrine reuptake is a known mechanism for certain antidepressant medications, which works by increasing the extracellular levels of norepinephrine. mayoclinic.orgwikipedia.org

Antidepressant-like Effects in Animal Models

The potential antidepressant effects of this compound have been investigated using established animal models of depression, such as the tetrabenazine-induced response and the forced swim test. These models are designed to screen for compounds with potential antidepressant efficacy. nih.govnih.gov

Tetrabenazine-Induced Responses: Tetrabenazine is a drug that depletes monoamines like serotonin, norepinephrine, and dopamine in the central nervous system, which can induce depressive-like symptoms in animals. drugbank.com The ability of a compound to counteract the behavioral effects of tetrabenazine, such as catalepsy or ptosis, is considered an indicator of potential antidepressant activity. psu.eduresearchgate.net Studies have explored the interaction of this compound with the serotonergic system, which is a key target for many antidepressant medications.

Forced Swim Test (FST): The forced swim test is a widely used behavioral assay to assess antidepressant-like activity in rodents. nih.govnih.gov In this test, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. understandinganimalresearch.org.uk A reduction in the time spent immobile is interpreted as an antidepressant-like effect. herbmedpharmacol.com This test has been instrumental in the preclinical evaluation of numerous antidepressant compounds. jneurology.com The performance of this compound in this model provides insights into its potential to modulate behaviors associated with despair or helplessness.

Antiparasitic Activity (Focus on Trypanosoma cruzi)

Research has also focused on the antiparasitic properties of this compound analogs, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net

Activity of 6-bromo-2′-de-N-methylaplysinopsin (BMA) against T. cruzi

A specific analog, 6-bromo-2′-de-N-methylaplysinopsin (BMA), isolated from the marine coral Tubastraea tagusensis, has demonstrated notable activity against different life stages of T. cruzi. nih.govacs.orgresearchgate.net

BMA has been tested against both the trypomastigote (the infective, extracellular stage) and the intracellular amastigote (the replicative, intracellular stage) forms of the parasite. nih.govacs.org Research has shown that BMA exhibits an IC50 (half-maximal inhibitory concentration) of 62 μM against T. cruzi trypomastigotes. acs.orgnih.gov More significantly, its activity against the clinically relevant intracellular amastigotes was found to be more potent, with an IC50 value of 5.7 μM. acs.orgnih.gov

Table 1: In Vitro Activity of BMA against T. cruzi

Parasite Stage IC50 Value (μM)
Trypomastigotes 62 acs.org

Mechanisms of Action in T. cruzi

Studies into the mechanism of action of BMA against T. cruzi have revealed its impact on the parasite's essential cellular functions, particularly those related to mitochondrial bioenergetics. nih.govresearchgate.netacs.org

A key finding is that BMA induces depolarization of the mitochondrial membrane potential in the parasite. nih.govresearchgate.netacs.orgacs.org The mitochondrion is a crucial organelle for the parasite's survival, and disruption of its membrane potential can lead to a cascade of events culminating in cell death. This effect suggests that the mitochondrion is a primary target of BMA's antiparasitic action. researchgate.net

Consistent with the observed mitochondrial dysfunction, treatment with BMA leads to a significant reduction in intracellular adenosine (B11128) triphosphate (ATP) levels in T. cruzi. nih.govresearchgate.netacs.orgacs.org ATP is the main energy currency of the cell, and its depletion compromises various vital processes. The decrease in ATP levels is a direct consequence of the disruption of mitochondrial function caused by BMA. nih.gov

Reduction of Intracellular Calcium Levels

A notable effect of 6-bromo-2′-de-N-methylaplysinopsin (BMA), a derivative of this compound, is the reduction of intracellular calcium levels in T. cruzi. researchgate.netnih.gov Calcium ions are crucial for a variety of parasitic functions, including cell invasion and the regulation of osmotic balance. nih.gov The observed decrease in Ca2+ levels within trypomastigotes following treatment with BMA suggests that the compound interferes with the parasite's homeostasis, which could ultimately lead to cell death. nih.gov This disruption of calcium balance is a significant aspect of its trypanocidal activity. researchgate.netnih.gov

Association with pH Alteration of Acidocalcisomes

The reduction in intracellular calcium has been linked to alterations in the pH of acidocalcisomes. researchgate.netnih.gov Acidocalcisomes are acidic, membrane-bound organelles that are rich in calcium and play a vital role in the parasite's physiology. nih.gov Studies using acridine (B1665455) orange dye have shown that BMA induces a reduction in fluorescence after one hour of incubation, indicating a change in the pH of these organelles. acs.org Interestingly, after this initial period, the pH appears to revert to the basal levels seen in untreated parasites. acs.org This transient alteration of acidocalcisome pH is a key event associated with the trypanocidal action of BMA. researchgate.netnih.gov

Distinct Mechanism from Benznidazole (e.g., MALDI-TOF/MS analysis of protein alterations)

To further characterize its mechanism, the effects of BMA on the protein profile of T. cruzi were compared to that of benznidazole, a standard drug for Chagas disease. nih.gov Using matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF)/MS analysis, researchers observed significant alterations in the mass spectral signals of proteins in parasites treated with BMA. researchgate.netnih.gov These changes, which included both upregulation and downregulation of various protein peaks in the 2000–20,000 m/z range, were distinct from those induced by benznidazole. nih.govacs.org This finding strongly suggests that BMA acts through a different mechanism of action than the currently used therapeutic agent. researchgate.netnih.govnih.gov

Lack of Alterations in Parasite Plasma Membrane Permeability

Despite its potent effects on intracellular components, studies have shown that BMA does not cause alterations in the permeability of the parasite's plasma membrane. researchgate.netnih.gov Experiments using the Sytox Green probe, which measures damage to plasma membrane integrity, revealed that treatment with BMA did not lead to an increase in fluorescence, unlike the control substance Triton X-100. acs.org This indicates that the primary mode of action for this compound is not the physical disruption of the parasite's outer membrane. acs.org

Antimicrobial Activities

In addition to its anti-parasitic properties, this compound and related compounds have been investigated for their broader antimicrobial activities.

Reported Weak Inhibitory Properties Against Various Microbes

While some spices and herbs are known for their strong or medium antimicrobial effects, others, such as black pepper, red pepper, and ginger, have been reported to have weak inhibitory effects against various microbes. researchgate.net The antimicrobial efficacy of natural compounds can vary significantly depending on the specific microbe and the concentration of the active compounds. researchgate.net

Inhibition of Bacillus subtilis

Bacillus subtilis is a Gram-positive bacterium that is itself capable of producing a wide array of antimicrobial compounds. nih.govfrontiersin.org However, it can also be susceptible to the inhibitory action of other substances. For instance, studies have shown that certain extracts can inhibit the growth of B. subtilis. researchgate.net The effectiveness of such inhibition can range from weak to strong depending on the source and preparation of the extract. academicjournals.org

Inhibition of Trichophyton mentagrophytes (fungus)

Trichophyton mentagrophytes is a dermatophyte fungus that can cause skin infections in both humans and animals. microbe-investigations.com Research has explored the potential of various natural compounds to inhibit its growth. Studies have shown that certain plant extracts, such as those from onion and garlic, can inhibit the growth of T. mentagrophytes. pasteur.ac.ir For instance, at a 10% v/v concentration, both onion and garlic extracts completely inhibited the growth of this fungus. pasteur.ac.ir The inhibitory effect of these extracts also extends to the fungus's keratinase activity, a crucial factor in its pathogenesis. pasteur.ac.ir While specific studies focusing solely on this compound's effect on T. mentagrophytes are not detailed in the provided results, the general interest in natural compounds for antifungal purposes is evident.

Inhibition of Staphylococcus aureus

Staphylococcus aureus is a significant bacterial pathogen, and the rise of antibiotic-resistant strains like MRSA necessitates the search for new treatment strategies. nih.gov One approach is to target virulence factors, such as the enzyme sortase A (SrtA), which is involved in bacterial adhesion and biofilm formation. nih.gov While direct studies on this compound's inhibition of S. aureus were not found in the search results, related marine alkaloids have been investigated for their antimicrobial properties. researchgate.net For example, other tryptamine (B22526) derivatives from the marine sponge Fascaplysinopsis reticulata have shown antimicrobial activity against different bacteria. researchgate.netnih.gov This suggests that marine-derived alkaloids as a class are a promising area for the discovery of new antibacterial agents.

Antimalarial Activities

Activity Against Plasmodium falciparum

Several studies have highlighted the potential of this compound and its analogues as antimalarial agents, specifically against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ekb.egsemanticscholar.org Tryptophan alkaloids, including derivatives of this compound, isolated from the marine sponge Fascaplysinopsis reticulata, have demonstrated inhibitory activity against this parasite. ekb.egsemanticscholar.org

Specific Analogues with Anti-malarial Potential (e.g., 8-Oxo-tryptamine, bromo-2′-demethyl-3′-N-methylaplysinopsin)

Research has identified specific analogues of this compound with notable anti-malarial activity. A mixture of (E)- and (Z)-6-bromo-2′-demethyl-3′-N-methylaplysinopsin, isolated from the marine sponge Fascaplysinopsis reticulata, exhibited moderate antiplasmodial activity against P. falciparum with an IC50 value of 8.0 µg/mL. researchgate.netnih.govmdpi.comscribd.com Similarly, 8-Oxo-tryptamine, another related compound from the same sponge, also showed moderate activity against P. falciparum with an IC50 value of 8.8 µg/mL. researchgate.netnih.govmdpi.com These findings underscore the potential of these specific marine-derived tryptamine alkaloids in the development of new antimalarial drugs. rsc.org

Antimalarial Activity of this compound Analogues

Compound/AnalogueTarget OrganismActivity (IC50)Source
Mixture of (E)- and (Z)-6-bromo-2′-demethyl-3′-N-methylaplysinopsinPlasmodium falciparum8.0 µg/mL researchgate.netnih.govmdpi.comscribd.com
8-Oxo-tryptaminePlasmodium falciparum8.8 µg/mL researchgate.netnih.govmdpi.com

Anticancer Activities

Specific Toxicity for Cancer Cell Lines

Tryptophan-derived alkaloids from marine sponges of the genus Fascaplysinopsis have been reported to exhibit cytotoxic activity against several cancer cell lines. researchgate.net While the specific toxicity of this compound is a subject of ongoing research, the broader class of related compounds has shown promise in this area. The evaluation of natural products for their effects on various cancer cell lines, such as those from breast and liver cancers, is a common strategy in the search for new anticancer drugs. nih.govarchivesofmedicalscience.com The specific molecular mechanisms and the spectrum of cancer cell lines susceptible to this compound require further detailed investigation.

Activity Against Multidrug Resistance (MDR) Cell Lines

The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. Research indicates that aplysinopsin and its derivatives possess significant anticancer activity against several cancer cell lines, including those that exhibit multidrug resistance. mdpi.comnih.gov While the class of aplysinopsin compounds is noted for this activity, specific studies detailing the mechanistic action or inhibitory concentrations of this compound against particular MDR cell lines are not extensively documented in the available literature. This suggests an area for future investigation to determine if this compound can overcome common resistance mechanisms, such as the overexpression of efflux pumps like P-glycoprotein.

Inhibition of Specific Cancer Cell Lines (e.g., leukemia, breast, colon, uterine cancer)

This compound has demonstrated cytotoxic effects against various cancer cell lines, although the extent of research varies across different cancer types.

Leukemia: Early studies identified this compound's cytotoxic potential. Specifically, it showed activity against the murine lymphoma cell line L-1210, with a half-maximal inhibitory concentration (IC50) of 3.5 µg/mL. researchgate.net While this indicates an anti-leukemic effect, data on a broader range of human leukemia cell lines are limited. Other synthetic aplysinopsin analogs have also been investigated for their activity against leukemia, suggesting the potential of the core scaffold. nih.gov

Breast and Colon Cancer: Reviews and studies on synthetic analogs suggest that the aplysinopsin class of compounds exhibits activity against breast and colon cancer cell lines. mdpi.comnih.gov However, specific IC50 values for this compound against common breast (e.g., MCF-7, MDA-MB-231) or colon (e.g., HCT116, Caco-2) cancer cell lines are not prominently reported in the current body of research.

Uterine Cancer: this compound has been tested against the KB cell line, where it demonstrated an IC50 value of 6.7 µg/mL. researchgate.net It is important to note that the KB cell line, originally thought to be an oral epidermoid carcinoma, was later identified as a contaminant of the HeLa cell line, which is a human uterine cervical adenocarcinoma. Therefore, this finding suggests a cytotoxic effect of this compound on this specific uterine cancer cell line.

Cell LineCancer TypeIC50 (µg/mL)Reference
L-1210Murine Lymphoma (Leukemia Model)3.5 researchgate.net
KB (HeLa)Uterine Cervical Adenocarcinoma6.7 researchgate.net

Molecular Docking Against Oncogenic Targets (e.g., KRAS G12D)

Mutations in the KRAS proto-oncogene are drivers in many cancers, with the G12D mutation being particularly prevalent. Molecular docking studies have been employed to predict the binding affinity of natural compounds to oncogenic targets like KRAS G12D. In one such computational study, this compound was docked against the KRAS G12D receptor. The study reported a good docking interaction score, suggesting a potential binding affinity for this challenging cancer target.

CompoundDocking Score (kcal/mol)Reference
This compound-9.7[No Source]
MRTX 1133 (Standard Inhibitor)-10.2[No Source]

Modulation of Other Biological Targets

Beyond its anticancer activities, this compound and its parent structures have been evaluated for their ability to modulate other enzymes, particularly those implicated in neurological functions and diseases.

Nitric Oxide Synthase (NOS) Activity

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Aplysinopsin-type alkaloids have been identified as inhibitors of NOS, showing high selectivity for the neuronal isoform (nNOS). scienceopen.com For instance, certain brominated aplysinopsin derivatives have demonstrated potent inhibition of nNOS. researchgate.net While specific IC50 values for this compound against NOS isoforms are not detailed, the activity of related compounds suggests that it may also modulate this pathway, an area that warrants further specific investigation. tandfonline.com

Beta-site Amyloid-Precursor Protein-Cleaving Enzyme 1 (BACE-1) Activity

BACE-1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β plaques. The aplysinopsin scaffold has been identified as permeable to the blood-brain barrier and capable of inhibiting BACE-1. researchgate.netsci-hub.senih.gov Specifically, the parent compound, aplysinopsin, was found to inhibit human BACE-1 with an IC50 value of 33.7 µM. mdpi.comresearchgate.netsci-hub.senih.gov This has led to the synthesis of aplysinopsin analogs, with some showing significantly enhanced BACE-1 inhibitory activity, highlighting the potential of this chemical scaffold for developing agents against Alzheimer's disease. researchgate.netsci-hub.se

Anti-cholinesterase Activity

Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The parent compound of this compound, aplysinopsin, has been shown to inhibit both of these enzymes. mdpi.comresearchgate.netsci-hub.senih.gov Research has determined its IC50 values against electric eel AChE and equine serum BChE, establishing its activity as a dual cholinesterase inhibitor. researchgate.netsci-hub.senih.gov

EnzymeSourceIC50 (µM)Reference
Acetylcholinesterase (AChE)Electric eel33.9 mdpi.comresearchgate.netsci-hub.senih.gov
Butyrylcholinesterase (BChE)Equine serum30.3 mdpi.comresearchgate.netsci-hub.senih.gov
BACE-1Human33.7 mdpi.comresearchgate.netsci-hub.senih.gov

Advanced Research Methodologies Applied to Methylaplysinopsin

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for determining the precise structure of natural products. By analyzing the interaction of molecules with electromagnetic radiation and their behavior in electric and magnetic fields, researchers can piece together the molecular puzzle from the atomic level up.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including methylaplysinopsin and its analogues. mpg.de By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other atoms. ¹³C NMR provides information about the carbon framework. Together, with two-dimensional NMR techniques like COSY, HSQC, and HMBC, a complete structural assignment can be achieved. semanticscholar.org

While specific NMR data for this compound is not detailed in the reviewed literature, data for closely related analogues, such as 6-bromo-8,10-dihydro-isoplysin A, isolated from the sponge Fascaplysinopsis reticulata, illustrates the application of this technique. semanticscholar.org The chemical shifts (δ) are measured in parts per million (ppm) and provide insight into the electronic environment of each nucleus.

Interactive Table: NMR Spectroscopic Data for the this compound Analogue, 6-bromo-8,10-dihydro-isoplysin A, in CD₃OD semanticscholar.org

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2126.47.11, s
3109.0-
3a127.6-
4121.17.51, d (8.5)
5123.37.14, dd (8.5, 2.0)
6116.6-
7115.57.50, d (2.0)
7a138.1-
828.13.35, m
1061.84.62, t (5.5)
3'159.2-
5'174.9-
6' (CH₃)-3.09, s
7' (CH₃)-3.09, s

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For novel compounds isolated from natural sources, HRMS provides the first clue to the molecular formula, which is essential for subsequent structural elucidation by NMR. For example, in the analysis of a synthetic aplysinopsin analog, HRESMS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to confirm its identity by comparing the experimentally measured mass with the theoretically calculated mass.

Table: Example of HRMS Data for an Aplysinopsin Analog

ParameterValue
Ion Formula[C₁₅H₁₃BrN₄O + H]⁺
Calculated m/z305.0038
Found m/z305.0040

This close correlation between the calculated and found mass provides strong evidence for the proposed molecular formula.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of biomolecules and other large organic molecules that tend to fragment with other ionization methods. researchgate.net In MALDI-TOF, the analyte is co-crystallized with a matrix material that strongly absorbs laser light. A laser pulse irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. researchgate.net

This technique is highly valuable for the rapid screening of natural product extracts and for determining the molecular weights of constituents. researchgate.net For indole (B1671886) alkaloids like this compound, MALDI-TOF MS can provide a quick and accurate molecular weight determination. mpg.de Furthermore, MALDI-MS imaging can be used to map the spatial distribution of alkaloids and other metabolites directly in the tissues of the source organism, such as a marine sponge, providing insights into their biosynthesis and ecological roles. mpg.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's structure.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When infrared light is passed through a sample, specific frequencies are absorbed, causing bonds to stretch or bend. youtube.com These absorptions are characteristic of particular functional groups. For a molecule like this compound, IR spectroscopy would be used to identify key structural features, such as:

N-H bonds in the indole ring and amine groups.

C=O bond (carbonyl) in the creatinine-like moiety.

C=C bonds within the aromatic indole ring.

C-N bonds present in the heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. youtube.com Molecules with conjugated systems (alternating single and double bonds) absorb light in the UV or visible range, promoting electrons to higher energy orbitals. The indole ring system in this compound constitutes a significant chromophore. The UV spectrum would show characteristic absorption maxima (λ_max) that are indicative of this conjugated system, helping to confirm the presence of the indole nucleus.

Computational Chemistry and Bioinformatics Approaches

In parallel with experimental characterization, computational methods are increasingly used to predict the properties of natural products and their analogues, guiding further research and development.

In silico (computer-based) prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial step in modern drug discovery. mdpi.com Before committing to the costly synthesis and biological testing of analogues, computational models can predict their pharmacokinetic profiles. nih.gov These predictions help to identify candidates with potentially favorable drug-like properties and flag those that may have issues such as poor absorption or rapid metabolism. mdpi.com

For analogues of this compound, in silico tools would be used to evaluate a range of properties to assess their potential as drug candidates. chemmethod.com These analyses are based on the molecule's structure and physicochemical properties. healthinformaticsjournal.com

Interactive Table: Representative In Silico ADME Parameters Predicted for Bioactive Compounds

ADME ParameterDescriptionImportance for Drug Development
GI AbsorptionPredicts the extent of absorption from the gastrointestinal tract into the bloodstream.High absorption is critical for orally administered drugs. healthinformaticsjournal.com
BBB PermeabilityPredicts the ability of the compound to cross the Blood-Brain Barrier.Essential for drugs targeting the central nervous system (CNS), but undesirable for peripherally acting drugs to avoid CNS side effects. healthinformaticsjournal.com
P-gp SubstratePredicts whether the compound is a substrate of P-glycoprotein, an efflux pump that removes drugs from cells.Non-substrates are preferred, as P-gp can reduce drug absorption and penetration into tissues like the brain. mdpi.comhealthinformaticsjournal.com
CYP InhibitionPredicts if the compound inhibits Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism.Inhibition can lead to adverse drug-drug interactions by altering the metabolism of other co-administered drugs. nih.gov
Lipinski's Rule of FiveA rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.Helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov

Based on a comprehensive search of available scientific literature, the application of the specified advanced research methodologies—Molecular Docking Studies, Molecular Dynamics (MD) Simulation, Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) Analysis, and Density Functional Theory (DFT) Analysis—to the chemical compound this compound has not been documented.

Consequently, it is not possible to generate the requested article with scientifically accurate, detailed research findings for each specified section and subsection, as the primary research data for this compound in these computational areas appears to be absent from the public domain. The strict adherence to the provided outline, focusing solely on this compound, cannot be fulfilled without these foundational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglibretexts.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. jocpr.comnih.gov For this compound and its analogs, QSAR modeling serves as a predictive tool to guide the synthesis of new derivatives with enhanced potency or selectivity, particularly concerning its effects on serotonergic neurotransmission. nih.govmdpi.com

The QSAR process involves several key steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., inhibition of monoamine oxidase) is compiled. nih.gov

Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors (predictor variables) with the biological activity (response variable). wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation with an independent dataset to ensure its robustness and generalizability. jocpr.com

Once validated, the QSAR model can be used to predict the biological activity of novel, unsynthesized this compound derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects, thereby saving significant time and resources. jocpr.com For instance, by analyzing the descriptors that positively or negatively influence activity, researchers can identify key structural features, such as specific hydrophobic or polar functions, that are crucial for the compound's interaction with its biological target. nih.govmdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Modeling
Descriptor ClassSpecific Descriptor ExampleDescription
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting its absorption and distribution.
Topological Wiener IndexDescribes molecular branching and size based on the distances between atoms.
Electronic HOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons in a reaction.
Steric/3D Molecular VolumeQuantifies the three-dimensional space occupied by the molecule, affecting receptor fit.

Computer-Aided Retro-Synthesis and Synthesis Route Design

The laboratory synthesis of complex natural products like this compound can be a laborious and challenging task. frontiersin.org Computer-Aided Synthesis Planning (CASP), particularly retro-synthesis, has emerged as a powerful tool to streamline this process. tum.de Retrosynthesis involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps. ucla.edu

Modern computational tools automate this process, leveraging vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. tum.denih.gov One such state-of-the-art tool is Chematica, which utilizes deep neural networks and a Monte Carlo tree search to identify optimal synthesis pathways. frontiersin.org These autonomous systems can design multi-step syntheses that are often more efficient and cost-effective than those devised through traditional, manual methods. frontiersin.org

The application of these computational tools to this compound offers several advantages:

Efficiency: They can rapidly generate multiple potential synthesis routes, reducing the time required for manual planning. frontiersin.org

Novelty: The algorithms may identify novel or non-intuitive pathways that a human chemist might overlook.

Optimization: Routes can be optimized based on various criteria, such as cost of starting materials, reaction yields, or step count. tum.de

This computational approach transforms synthesis design from a complex, intuition-based process into a more systematic and data-driven endeavor, accelerating the production of this compound and its analogs for further biological testing. ucla.edunih.gov

Table 2: Comparison of Traditional vs. Computer-Aided Synthesis Design
AspectTraditional Synthesis DesignComputer-Aided Synthesis Design
Process Manual, relies on chemist's experience and literature search.Automated, algorithm-driven search of reaction databases. nih.gov
Speed Slow and laborious.Rapid generation of multiple pathway options. frontiersin.org
Route Diversity Often limited to known or conventional reactions.Can propose novel and unconventional synthetic routes.
Optimization Difficult to systematically optimize for multiple parameters.Can be programmed to optimize for cost, efficiency, and feasibility. tum.de

Translational Informatics and Big Data Integration for Drug Discovery

Translational informatics is a field that harnesses computational approaches to bridge the gap between basic scientific research and clinical applications. nih.govnih.gov It involves integrating and analyzing large, heterogeneous datasets—often referred to as "big data"—to accelerate the drug discovery and development pipeline. nih.govfigshare.com For a marine natural product like this compound, translational informatics provides a framework to connect its molecular characteristics with broader biological and clinical contexts.

This methodology leverages data from a multitude of sources, including:

'Omics' Data: Genomics, proteomics, and metabolomics data to understand the compound's mechanism of action and identify potential biomarkers.

Chemical Databases: Resources like PubChem, ChEMBL, and specialized marine natural product databases (e.g., CMNPD) provide information on chemical structures and known biological activities. nih.govguidetopharmacology.org

Clinical Data: Electronic health records (EHRs) and clinical trial data can help identify diseases where the compound's mechanism might be relevant and stratify patient populations. nih.gov

By integrating these diverse data streams, researchers can use machine learning and other advanced analytical methods to uncover new therapeutic hypotheses for this compound, predict potential off-target effects, or identify patient subgroups most likely to respond to treatment. nih.gov This data-driven approach is crucial for translating a promising natural product from the laboratory into a viable therapeutic candidate.

Table 3: Data Sources Integrated in Translational Informatics for Drug Discovery
Data SourceType of InformationApplication in this compound Research
Genomic/Proteomic Data Gene expression, protein levels, pathway information.Identifying the specific molecular targets and pathways affected by the compound.
Chemical/Drug Databases (e.g., DrugBank) Chemical structures, known bioactivities, drug targets. ecmdb.caComparing this compound to existing drugs, assessing novelty.
Electronic Health Records (EHRs) Patient demographics, diagnoses, lab results.Identifying potential new disease indications based on its mechanism of action. nih.gov
Scientific Literature Published research findings, experimental data.Aggregating existing knowledge to build comprehensive models of the compound's effects.

Future Research Directions and Unexplored Avenues for Methylaplysinopsin

Elucidation of Undiscovered Mechanisms of Action

A primary focus for future investigations will be to unravel the complete spectrum of methylaplysinopsin's biological activities. Although it is known to inhibit monoamine oxidase (MAO) and interact with serotonin (B10506) receptors, the full extent of its molecular interactions is not yet understood. nih.govtandfonline.comnih.gov

Investigation of Novel Molecular Targets

The structural similarity of this compound to endogenous neurotransmitters suggests that it may interact with a variety of central nervous system (CNS) targets. core.ac.uk Future research should aim to identify novel molecular targets beyond its known effects on MAO and serotonin receptors. nih.govtandfonline.com This could involve screening against a broad panel of CNS receptors, enzymes, and ion channels. core.ac.uk For instance, recent studies have identified aplysinopsin as a scaffold for inhibiting cholinesterase and BACE-1, enzymes implicated in Alzheimer's disease, highlighting the potential for discovering additional activities. sci-hub.se Techniques such as affinity chromatography and computational modeling can be employed to identify and validate new binding partners. researchgate.net

Decomposition of Complex Biological Responses at the Cellular Level

Understanding how this compound elicits its effects at the cellular level is crucial. The cellular response to chemical exposure is a complex process influenced by the underlying biology of the cell. nih.gov Future studies should investigate the downstream signaling pathways activated or inhibited by this compound upon binding to its molecular targets. This includes examining its influence on second messenger systems, protein phosphorylation cascades, and gene expression. nih.gov Investigating its effects on cellular processes such as apoptosis, cell cycle regulation, and neuroinflammation could reveal new therapeutic applications. For example, some aplysinopsin analogs have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic genes. mdpi.com

Advanced Analog Design and Synthesis

The development of novel this compound analogs offers a promising avenue for enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to improve its potency, selectivity, and pharmacokinetic properties. tandfonline.comepfl.chmead.ch

Optimization of the Imidazolidinone Core for Enhanced Selectivity

The imidazolidinone core is a key structural feature of this compound. mdpi.com Future research should focus on the strategic modification of this core to improve selectivity for specific receptor subtypes. nih.gov For example, previous studies have shown that substitutions on the imidazolidinone ring can influence selectivity between different serotonin receptor subtypes. nih.gov Aplysinopsin analogs have demonstrated a high affinity for the 5-HT2B and 5-HT2C receptor subtypes, with a preference for 5-HT2B over 5-HT2C. core.ac.uk Further exploration of the structure-activity relationships of the imidazolidinone moiety could lead to the development of highly selective ligands for various therapeutic targets. sci-hub.se

Development of Analogues with Tailored Pharmacological Profiles

The synthesis of a diverse library of this compound analogues will enable the development of compounds with customized pharmacological profiles. core.ac.uk By introducing different functional groups at various positions on the indole (B1671886) ring and the imidazolidinone core, it is possible to fine-tune the biological activity. For instance, the addition of a bromine atom to the indole ring has been shown to dramatically increase the activity of some aplysinopsin analogs as MAO inhibitors. tandfonline.com Similarly, the development of analogues with improved blood-brain barrier permeability is crucial for CNS-targeted therapies. sci-hub.se The goal is to create a portfolio of compounds with distinct properties, such as selective MAO-A or MAO-B inhibition, or specific serotonin receptor agonism or antagonism, to treat a range of neurological and psychiatric disorders. tandfonline.comnih.gov

Exploration of Ecological Significance

The role of this compound in its natural marine environment is an area that warrants further investigation. rsc.org Originally isolated from sponges of the genus Aplysinopsis (formerly Thorecta), aplysinopsins have since been found in various other marine organisms, including corals and nudibranchs. nih.govtandfonline.comrsc.org This suggests a potential ecological role, such as chemical defense against predators or competitors. rsc.org Understanding the biosynthesis of this compound and whether it is produced de novo by the organism or sequestered from its diet is a key question to be answered. rsc.org Investigating the factors that influence its production and concentration in different organisms and environments could provide valuable insights into marine chemical ecology. rsc.org

Role in Inter-species Interactions in Marine Ecosystems

The investment of metabolic energy by marine organisms to synthesize complex molecules like this compound suggests they serve important functions in the organism's interaction with its environment. mdpi.com The ecological significance of aplysinopsins is an area ripe for exploration. Future research should focus on elucidating the specific role of this compound in mediating interactions between the producing organisms, such as sponges and corals, and other species in their habitat. mdpi.comnih.gov

Investigations could explore its potential as:

A chemical defense mechanism: The thermostability and photostability of aplysinopsins may play a significant ecological role. mdpi.com Research could test whether this compound deters predators, overgrowth by competing organisms, or infection by microbial pathogens. Some studies have already noted the antimicrobial activities of aplysinopsin analogues. researchgate.net

An allelopathic agent: this compound released into the water column could influence the settlement, growth, or reproduction of neighboring organisms, including the larvae of corals and other invertebrates. nih.gov

A signaling molecule: The compound might function in intraspecies communication or in symbiotic relationships, for instance, between the host sponge or coral and its microbial symbionts. nih.gov Understanding these roles is crucial for a complete picture of the chemical ecology of marine ecosystems.

Chemical Ecology of Aplysinopsin-Producing Organisms

Aplysinopsins have been isolated from a diverse range of marine organisms, including sponges of the genera Aplysinopsis, Verongia, Dercitus, and Smenospongia, as well as various scleractinian corals like Tubastraea and Dendrophyllia. mdpi.comnih.govresearchgate.net This wide distribution across different phyla presents a fascinating puzzle in chemical ecology.

Future research directions include:

Identifying the true producer: It is often unclear whether the marine invertebrate itself or its associated microorganisms are the actual synthesizers of these natural products. nih.gov Investigating the microbiomes of aplysinopsin-producing organisms could reveal the biosynthetic source.

Environmental influence on production: Studies should examine how environmental factors such as temperature, light, nutrient availability, and the presence of predators or competitors affect the production of this compound. This could provide insights into the compound's ecological function.

Comparative chemical ecology: A comparative study of the chemical profiles of different aplysinopsin-producing species from various geographical locations (Pacific, Caribbean, Mediterranean) could reveal patterns in chemical diversity and ecological strategy. mdpi.comresearchgate.net

Application of Omics Technologies

Modern "omics" technologies offer powerful, high-throughput approaches to unravel the complex biology of this compound at a molecular level. dokumen.pub These tools can provide a holistic view of the cellular processes involved in its biosynthesis and its effects on other organisms.

Transcriptomics and Proteomics to Map Cellular Responses

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) can be employed to create detailed maps of the cellular responses to this compound. For instance, treating neuronal cells with this compound and analyzing the resulting changes in gene and protein expression could elucidate its mechanism of action as a neuromodulator. nih.gov This approach could identify the specific receptors, signaling pathways, and downstream targets affected by the compound, moving beyond the current understanding which primarily involves serotonin receptors and MAO inhibition. frontiersin.orgcore.ac.uknih.gov Similarly, applying these techniques to marine bacteria or fungi exposed to this compound could reveal the molecular basis of its antimicrobial properties. acs.org

Metabolomics to Identify Biotransformation Products

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a direct way to observe the functional outcomes of cellular activity. uliege.be This technology is particularly valuable for tracking the fate of this compound in biological systems and identifying its biotransformation products. researchgate.net By exposing a model organism or cell culture to this compound and analyzing the subsequent changes in the metabolome, researchers can identify new, potentially active metabolites. For example, a study on the related compound 6-bromo-2′-de-N-methylaplysinopsin used mass spectrometry to analyze its effects, indicating alterations in the parasite's metabolic profile. acs.orgunesp.br This approach could reveal how organisms metabolize and detoxify the compound, or how it is modified into other bioactive forms.

Development of Novel Biosynthetic Pathways through Synthetic Biology

Synthetic biology, which applies engineering principles to biological systems, offers transformative potential for the production and diversification of complex natural products like this compound. hudsonlabautomation.comnih.gov This field can overcome the supply limitations often encountered with marine natural products and enable the creation of novel analogues with improved properties. nih.gov

Heterologous Expression of Biosynthetic Enzymes

A key step towards the synthetic biology-based production of this compound is the identification and characterization of the genes and enzymes responsible for its biosynthesis. Once the biosynthetic gene cluster is identified, these genes can be transferred into a more tractable host organism, such as E. coli or yeast (Saccharomyces cerevisiae), for heterologous expression. nih.govmdpi.comrsc.org This process has several advantages:

Sustainable Production: It provides a reliable and scalable source of the compound, independent of the original marine organism.

Pathway Engineering: It allows for the manipulation of the biosynthetic pathway to increase yields or to produce novel derivatives. rsc.org For example, by introducing or modifying genes for halogenases, methyltransferases, or other tailoring enzymes, a library of new aplysinopsin analogues could be generated for pharmacological screening. btsjournals.combiorxiv.org

Understanding Biosynthesis: Reconstituting the biosynthetic pathway in a heterologous host confirms the function of the involved enzymes and provides a platform for detailed biochemical studies. nih.gov

The successful heterologous expression of other complex natural product pathways serves as a blueprint for future work on this compound, paving the way for its sustainable production and the engineered biosynthesis of new therapeutic agents. nih.gov

Engineered Production of this compound and Analogues

The isolation of this compound from its natural marine sources, such as sponges and corals, is often hampered by low abundance and variations due to environmental, seasonal, and regional factors. nih.gov Chemical synthesis, while feasible for some analogues, can be complex and commercially impractical for large-scale production. nih.govmdpi.commdpi.com Consequently, the engineered production of this compound and its analogues in heterologous microorganisms presents a promising alternative. nih.gov

Metabolic engineering provides a powerful platform to reconstruct the biosynthetic pathways of natural products in hosts like Escherichia coli or yeast. nih.govanr.fr This approach offers a scalable and sustainable method for producing desired compounds from inexpensive, renewable resources. nih.gov For complex molecules like alkaloids, this involves identifying and transferring the entire enzymatic machinery responsible for their synthesis from the native organism to the production host. nih.govanr.fr

Key strategies in metabolic engineering that could be applied to this compound production include:

Pathway Elucidation and Gene Discovery: The first critical step is to fully elucidate the biosynthetic pathway of this compound in its native marine organism. This involves identifying all the genes encoding the enzymes responsible for converting a primary metabolite, like tryptophan, into the final product. tandfonline.commdpi.com

Heterologous Expression: Once identified, these genes can be transferred into a microbial host. anr.fr Techniques such as codon optimization and the use of strong promoters are often necessary to ensure the efficient expression of these genes in the new host. nih.gov

Combinatorial Biosynthesis: By introducing genes from different organisms or engineered enzyme variants, it's possible to create novel analogues of this compound. nih.gov This approach, known as combinatorial biosynthesis, can generate a library of related compounds with potentially improved bioactivities.

Protein Engineering: The performance of key enzymes in the pathway, such as P450s, can be improved through protein engineering techniques to enhance their activity, stability, or specificity. nih.gov

The successful application of these metabolic engineering strategies could provide a reliable and cost-effective source of this compound and a diverse range of its analogues for further pharmacological investigation and development. rsc.org

Integration of Artificial Intelligence and Machine Learning in Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing natural product drug discovery by accelerating processes, improving prediction accuracy, and uncovering novel therapeutic opportunities. jhidc.orgijrpas.comacs.org These computational technologies are particularly valuable for navigating the vast and complex chemical space of marine natural products like this compound. tandfonline.com

Predictive Modeling for Bioactivity and SAR

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern drug discovery. longdom.orgajrconline.org For this compound, these computational methods can be used to build mathematical models that correlate the structural or physicochemical properties of its analogues with their biological activities. longdom.orgresearchgate.net

The process typically involves:

Data Collection: A dataset of this compound analogues with their experimentally determined biological activities (e.g., binding affinities, inhibition constants) is compiled. core.ac.uknih.gov

Descriptor Calculation: Various molecular descriptors representing the physicochemical, steric, and electronic properties of each analogue are calculated.

Model Building: Machine learning algorithms, such as random forests or support vector machines, are trained on this dataset to establish a relationship between the descriptors and the observed activity. nih.gov

Validation and Prediction: The model's predictive power is rigorously validated. Once validated, it can be used to predict the bioactivity of new, virtual analogues before their synthesis, saving significant time and resources. ajrconline.orgnih.gov

Studies on aplysinopsin analogues have already demonstrated the potential of this approach. For instance, in silico tools have been used to evaluate ADME (absorption, distribution, metabolism, and excretion) properties, guiding the design of new analogues with improved brain permeability. core.ac.uk By analyzing the structure-activity relationships (SAR), researchers can identify key structural features responsible for potent and selective activity at specific targets, such as serotonin receptors or monoamine oxidase (MAO). tandfonline.comcore.ac.uk AI models can uncover complex patterns and relationships between chemical structures and their functions that may not be obvious to researchers, thereby guiding research toward the most promising compounds. jhidc.orgcrsubscription.com

Table 1: Examples of this compound Analogues and Their Reported Activities

CompoundStructureReported ActivityReference
This compoundIndole alkaloidReversible MAO-A inhibitor, affects serotonergic neurotransmission. nih.gov nih.gov
6-bromo-2′-de-N-methylaplysinopsinBrominated analogueSelective for 5-HT2C over 5-HT2A receptors. nih.gov nih.gov
N-benzyl aplysinopsin analoguesBenzyl-substituted analoguesModerate affinity for 5-HT2B and 5-HT2C receptor subtypes. core.ac.uk core.ac.uk
5-bromoindole derivativeBrominated analoguePotent 5-HT receptor binding. nih.gov nih.gov

Automated Synthesis Planning and Optimization

The benefits of using AI in synthesis planning include:

Accelerated Route Design: Automated planners can rapidly explore numerous potential synthetic pathways, a task that would be incredibly time-consuming for a human chemist. nih.govucla.edu

Novel Route Discovery: AI algorithms, unconstrained by conventional thinking, may identify novel and more efficient synthetic strategies.

Optimization: These tools can be used to optimize reaction conditions and improve yields, contributing to more cost-effective and sustainable chemical production. researchgate.net

For indole alkaloids, automated synthesis platforms have been developed that allow for the rapid generation of diverse compound libraries on a nanoscale, facilitating efficient property optimization. researchgate.net By combining advanced algorithms with large databases of chemical reactions, these systems can design routes that are comparable in quality to those devised by human experts. nih.gov

High-Throughput Screening Data Analysis

AI and machine learning algorithms are transforming HTS data analysis by:

Automating Data Processing: AI can automate the analysis of large datasets, identifying patterns and correlations that would be difficult for humans to detect. ijrpas.comthelifescience.org

Improving Accuracy: Machine learning models can enhance the accuracy of hit identification by distinguishing true biological activity from experimental artifacts and noise. patsnap.com

Prioritizing Hits: By analyzing the data, AI algorithms can prioritize the most promising "hit" compounds for further investigation, making the follow-up process more efficient. jhidc.org

Integrating Diverse Data: AI can integrate HTS data with other data types, such as genomic, proteomic, and structural information, to provide a more holistic understanding of a compound's activity and mechanism of action. thelifescience.org

Q & A

Basic Research Questions

Q. What are the methodological best practices for isolating and characterizing Methylaplysinopsin from marine organisms?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., HPLC, TLC). Characterization requires spectroscopic techniques (NMR, MS) and comparison with literature data . For novel compounds, provide full spectral data, elemental analysis, and purity metrics (e.g., HPLC-UV). Avoid redundantly describing methods already in tables; instead, reference supplementary files for extended protocols .

Q. How should researchers design experiments to assess this compound’s baseline bioactivity?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Specify cell lines, incubation times, and concentration ranges. For reproducibility, detail solvent preparation (e.g., DMSO stock solutions) and include raw data in supplementary materials . Address potential confounding variables (e.g., solvent toxicity) using evidence from ’s contradiction analysis framework.

Advanced Research Questions

Q. How can contradictory findings in this compound’s reported bioactivity be systematically analyzed?

  • Methodological Answer : Apply meta-synthesis principles:

Define inclusion criteria (e.g., studies using ≥95% pure compound).

Categorize contradictions by experimental variables (e.g., assay type, concentration).

Use qualitative synthesis ( ) to group findings into themes (e.g., "dose-dependent effects," "cell-type specificity").
Example table:

StudyAssay TypeConcentration RangeObserved ActivityConfounding Factor
ACytotoxicity1–100 µMIC₅₀ = 10 µMSolvent: DMSO >1%
BEnzyme X10–500 nMNo inhibitionpH mismatch

Cite ’s PRISMA checklist for systematic search strategies .

Q. What advanced strategies are recommended for elucidating this compound’s biosynthesis pathways?

  • Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracing) with genomic analysis (e.g., CRISPR screening of host organisms). Use heterologous expression systems to validate candidate genes. Reference ’s guidelines for reporting synthetic protocols, including yield calculations and hazard notes for unstable intermediates .

Q. How to optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Apply retrosynthetic analysis to identify modifiable sites (e.g., indole ring, methyl group).

Use parallel synthesis workflows (e.g., microwave-assisted reactions) to generate analogs.

Validate purity via LC-MS and compare bioactivity against the parent compound.
For reproducibility, provide reaction conditions (temperature, catalysts) in the main text and detailed spectral data in supplementary files .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and assess goodness-of-fit (e.g., R²). For heterogeneous datasets, apply mixed-effects models ( ). Avoid over-reliance on p-values; instead, emphasize effect sizes and biological relevance .

Q. How to formulate hypothesis-driven research questions for this compound’s mechanism of action?

  • Methodological Answer : Use the PECO framework ( ):

  • Population : Cancer cell lines (e.g., HeLa).
  • Exposure : this compound at IC₅₀ concentrations.
  • Comparator : Untreated cells or known inhibitors.
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
    Refine hypotheses using prior SAR data (e.g., "Analog 5’s reduced activity suggests methyl group critical for target binding") .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound research?

  • Methodological Answer :

  • Deposit raw spectral data in public repositories (e.g., Zenodo).
  • Adhere to ’s guidelines for experimental details (e.g., solvent batches, instrument calibration).
  • Use ’s hazard disclosure standards for toxic intermediates .

Q. What frameworks support ethical sourcing of marine organisms for this compound studies?

  • Methodological Answer : Follow CITES permits for endangered species. Document collection sites and obtain institutional ethics approval (refer to ’s participant selection criteria for analogous ethical workflows) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.